molecular formula C16H18N2O4 B2790957 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 861206-95-3

2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2790957
CAS No.: 861206-95-3
M. Wt: 302.33
InChI Key: RIKCVZBXWKCKPA-UHFFFAOYSA-N
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Description

2-(4-Morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione (phthalimide) featuring a 3-oxobutyl side chain substituted with a morpholino group at the fourth position. The core phthalimide structure is a well-established pharmacophore known for its role in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

2-(4-morpholin-4-yl-3-oxobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-12(11-17-7-9-22-10-8-17)5-6-18-15(20)13-3-1-2-4-14(13)16(18)21/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCVZBXWKCKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328814
Record name 2-(4-morpholin-4-yl-3-oxobutyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-95-3
Record name 2-(4-morpholin-4-yl-3-oxobutyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the isoindole core is replaced by a morpholine moiety.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The morpholine ring or other substituents on the isoindole core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The morpholine ring and isoindole core can facilitate binding to these targets, while the ketone group may participate in redox reactions or other chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can be contextualized by comparing it to related isoindole-1,3-dione derivatives (Table 1).

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Morpholino-3-oxobutyl)-... Morpholino C₁₆H₁₈N₂O₄* 302.33 Enhanced basicity; potential kinase inhibition
2-(4-Hydroxy-3-oxobutyl)-... Hydroxy C₁₂H₁₁NO₄ 245.22 High polarity; hydrophilic drug candidates
2-(4-Bromo-3-oxobutyl)-... Bromo C₁₂H₁₀BrNO₃ 314.12 Reactive intermediate for nucleophilic substitutions
2-(4-Azidobutyl)-... Azide C₁₂H₁₂N₄O₂ 244.25 Bioconjugation via click chemistry

*Hypothetical formula based on structural analogy.

Physicochemical Properties

  • Solubility: The morpholino derivative is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its balanced hydrophilicity. In contrast, the hydroxy analog is more soluble in water, while the bromo and azide derivatives favor organic solvents .
  • Stability: Morpholino and azide derivatives may require storage under inert conditions to prevent degradation, whereas the hydroxy and bromo analogs are relatively stable at room temperature .

Biological Activity

2-(4-Morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione, with the CAS number 861206-95-3, is a compound belonging to the isoindole derivatives class, known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H18N2O4
Molar Mass302.33 g/mol
Boiling Point467.5 ± 40.0 °C (Predicted)
Density1.287 ± 0.06 g/cm³ (Predicted)
pKa4.82 ± 0.10 (Predicted)

Synthesis

The synthesis of 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions:

  • Formation of the Isoindole Core : Cyclization of phthalic anhydride derivatives under acidic or basic conditions.
  • Introduction of the Morpholine Ring : Nucleophilic substitution where a suitable leaving group is replaced by a morpholine moiety.
  • Formation of the Ketone Group : Achieved through oxidation reactions using reagents like potassium permanganate.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The morpholine ring and isoindole core enhance binding affinity to these targets, while the ketone group may participate in redox reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoindole derivatives, including 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 15 to 60 µg/ml depending on the cell line and treatment duration.

Antioxidant Activity

The compound also exhibits moderate antioxidant properties. Comparative studies have shown that it performs similarly to standard antioxidants like butylated hydroxy anisole (BHA).

Study on Cytotoxicity

A study investigated the cytotoxic effects of several isoindole derivatives on A549 lung cancer cells. The results indicated that 2-(4-morpholino-3-oxobutyl)-1H-isoindole-1,3(2H)-dione showed significant cytotoxicity with an IC50 value of approximately 27.66 µg/ml after a 72-hour treatment period . This suggests its potential as a lead compound for developing new anticancer therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. The results indicated favorable interactions with key enzymes that regulate cell proliferation and apoptosis, supporting its potential therapeutic applications.

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